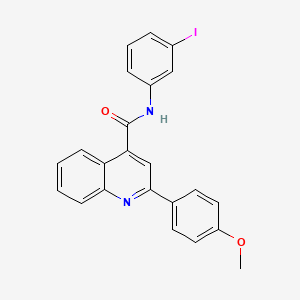
N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an iodophenyl group, a methoxyphenyl group, and a quinoline carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with methoxybenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction, where the methoxyphenylquinoline intermediate is treated with iodine and an oxidizing agent such as silver nitrate.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the iodophenylmethoxyphenylquinoline intermediate with an appropriate amine and a coupling reagent like carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of organic electronic materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline core is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes, which is a mechanism of action for its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the iodophenyl and methoxyphenyl groups but shares the quinoline core.
N-(4-methoxyphenyl)quinoline-4-carboxamide: Similar structure but without the iodophenyl group.
N-(3-iodophenyl)quinoline-4-carboxamide: Similar structure but without the methoxyphenyl group.
Uniqueness
N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide is unique due to the presence of both the iodophenyl and methoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the quinoline core enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C23H17IN2O2 |
|---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17IN2O2/c1-28-18-11-9-15(10-12-18)22-14-20(19-7-2-3-8-21(19)26-22)23(27)25-17-6-4-5-16(24)13-17/h2-14H,1H3,(H,25,27) |
InChI Key |
QXAMRLRTMRGGOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















